N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]dioxepine core substituted with a p-tolyl group at the sulfonamide nitrogen. Its structure combines a seven-membered oxygen-containing ring fused to a benzene ring, with a sulfonamide group at position 7 and a para-methylphenyl substituent. Synthetic routes for analogous compounds often involve coupling sulfonyl chlorides with aromatic amines under standard conditions, as seen in related derivatives .
Properties
IUPAC Name |
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)17-22(18,19)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11,17H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVYESILUYVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]dioxepine ring system, which can be achieved through a cyclization reaction of appropriate precursors. The sulfonamide group is then introduced via sulfonation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The p-tolyl group is incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are also crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Reactivity
Key structural analogs include derivatives of benzo[b][1,4]oxazines, quinoline sulfonamides, and benzothiazines. Modifications at critical positions (e.g., substituents on the aromatic ring or heterocyclic core) significantly influence reactivity and biological activity:
- Substituent Effects : Aryl and heteroaryl groups (e.g., in compounds 47 and 48 ) reduce reactivity in cross-coupling reactions compared to bromo-substituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in Schiff base ligands) enhance antibacterial activity when complexed with metals like Cu(II) or Co(II) .
Pharmacological Activity
Na/H Exchange Inhibition
Guanidine derivatives of 3-oxo-benzo[1,4]oxazines exhibit potent inhibition (IC50 < 0.1 µM), attributed to the guanidine moiety’s interaction with the target enzyme. In contrast, sulfonamide derivatives like N-(p-tolyl)-benzo[b][1,4]dioxepine lack direct data but may show weaker activity due to the absence of this functional group .
Antimicrobial Activity
- Schiff Base Complexes: Metal complexes derived from 2-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-4-nitrophenol demonstrate notable antibacterial activity, likely due to redox-active metal centers .
- Benzothiazines: Knoevenagel condensation-derived benzothiazines (e.g., 6-nitro-4H-benzo[1,4]thiazin-3-ones) show efficacy against Gram-positive cocci and bacilli, though their mechanisms differ from sulfonamides .
Physicochemical Properties
- Solubility : Hydrochloride salts of guanidine derivatives exhibit water solubility of 3–5 mg/mL, critical for bioavailability . Sulfonamide analogs like N-(p-tolyl)-benzo[b][1,4]dioxepine may require formulation adjustments due to lower polarity.
- Stability : The p-tolyl group in N-(p-tolyl)-benzo[b][1,4]dioxepine sulfonamide likely enhances stability compared to 2-methoxyphenyl analogs, which require storage away from heat .
Key Research Findings
Reactivity Trade-offs : Aryl substituents improve target specificity but reduce synthetic yields .
Activity vs. Solubility : Guanidine derivatives prioritize potency, while sulfonamides balance stability and ease of synthesis .
Safety Profiles : Substituents like 2-methoxyphenyl necessitate stringent storage protocols (e.g., P210: avoid heat) compared to p-tolyl groups .
Biological Activity
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 273.31 g/mol
- CAS Number : Not specified in the resources but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating bacterial infections.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Carbonic anhydrase inhibition | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of carbonic anhydrase demonstrated that this compound effectively reduced enzyme activity in vitro. The compound exhibited a competitive inhibition profile with a Ki value indicative of strong binding affinity.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the aromatic ring and sulfonamide group significantly influence biological activity. The presence of the p-tolyl group enhances lipophilicity and cellular uptake, which may contribute to the observed biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
